molecular formula C6H7NO2S B1441754 5-(1,3-Dioxolan-2-yl)-1,3-thiazole CAS No. 773087-09-5

5-(1,3-Dioxolan-2-yl)-1,3-thiazole

Cat. No.: B1441754
CAS No.: 773087-09-5
M. Wt: 157.19 g/mol
InChI Key: RAJAQBUOYQZUEW-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that features both a dioxolane and a thiazole ring

Scientific Research Applications

Synthesis and Derivatives

5-(1,3-Dioxolan-2-yl)-1,3-thiazole and its derivatives play a significant role in the synthesis of new chemical compounds. For instance, Sinenko et al. (2017) demonstrated the synthesis of various chloromethyl derivatives of 1,3-thiazole, which are crucial in creating new aldehydes in the 1,3-thiazole series. This indicates the compound's utility in developing novel chemical entities with potential applications in various fields, including pharmaceuticals and material science (Sinenko et al., 2017).

Molecular Structure and Electronic Properties

The molecular structure and electronic properties of this compound derivatives are also areas of interest. Shanmugapriya et al. (2022) investigated the molecular structure, electronic properties, and vibrational spectra of a thiazole derivative, providing insights into its molecular-orbital interaction and structural features. This kind of research is vital for understanding the chemical reactivity and potential applications of these compounds in various domains (Shanmugapriya et al., 2022).

Asymmetric Synthesis

The asymmetric synthesis of novel C-nucleosides, which are important in pharmaceutical research, is another application. Du et al. (1995) accomplished the asymmetric synthesis of four stereo-isomers of a 1,3-dioxolane and 1,3-thiazole-based compound, demonstrating the compound's versatility and potential in creating diverse and biologically active molecules (Du et al., 1995).

Antimicrobial and Anti-Proliferative Activities

Additionally, Mansour et al. (2020) explored thiazole derivatives for their antimicrobial and antiproliferative properties. This research highlights the potential of this compound derivatives in developing new therapeutic agents, particularly in the context of antimicrobial resistance and cancer treatment (Mansour et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, “5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide solution”, indicates that it is harmful if swallowed, causes serious eye irritation, is suspected of causing cancer, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole typically involves the reaction of a thiazole derivative with a dioxolane precursor. One common method is the cyclization of a thiazole with a 1,3-dioxolane derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and the use of advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride

Properties

IUPAC Name

5-(1,3-dioxolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6(8-1)5-3-7-4-10-5/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJAQBUOYQZUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773087-09-5
Record name 5-(1,3-dioxolan-2-yl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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